2-(3-Chloromethylphenoxy)methylquinoline

Description

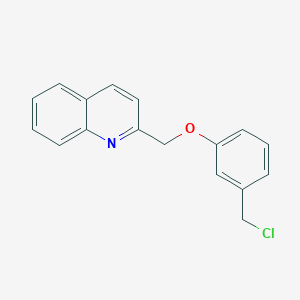

2-(3-Chloromethylphenoxy)methylquinoline (CAS 150235-40-8) is a quinoline derivative featuring a chloromethylphenoxy substituent at the 2-position of the quinoline core. This compound is structurally characterized by a quinoline ring system substituted with a phenoxy group bearing a chloromethyl moiety. Its molecular formula is C₁₈H₁₅ClNO, with a molecular weight of 296.78 g/mol . The chloromethyl group enhances reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

123226-29-9 |

|---|---|

Molecular Formula |

C17H14ClNO |

Molecular Weight |

283.7 g/mol |

IUPAC Name |

2-[[3-(chloromethyl)phenoxy]methyl]quinoline |

InChI |

InChI=1S/C17H14ClNO/c18-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2 |

InChI Key |

QZQFCSAFZBNYHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

A comparison of key structural features and physicochemical parameters is summarized in Table 1.

Key Observations :

- Lipophilicity: The chloromethylphenoxy substituent in the target compound likely confers high lipophilicity (LogP ~5.2), similar to the 2,4-diarylquinoline derivative (LogP 6.59) . High LogP values (>3) may compromise oral bioavailability but enhance blood-brain barrier permeability, as seen in tetrahydroquinoline precursors .

Antitumor Potential

- Methylquinoline Derivatives: 2-Methylquinoline and carbazole hybrids exhibit antimelanoma activity by inducing DNA damage via ROS elevation . The chloromethyl group in the target compound may similarly enhance reactivity toward biological targets.

- 2,4-Diarylquinolines: Derivatives with 4-chlorophenyl and dimethoxyphenyl groups show anticancer and antitubercular activity, attributed to their lipophilic nature and planar aromatic systems .

Q & A

Q. What synthetic methodologies are commonly employed to introduce chloromethylphenoxy groups onto quinoline scaffolds?

The synthesis of 2-(3-Chloromethylphenoxy)methylquinoline derivatives often involves multi-step reactions. For example:

- Intermediate Preparation : Starting from substituted anilines, reactions with 3-chloropropionyl chloride yield chloromethyl intermediates via Vilsmeier-Haack conditions (DMF/POCl₃ at 85°C) .

- Substitution Reactions : Chloromethyl intermediates undergo nucleophilic substitution with phenols in the presence of K₂CO₃ in refluxing acetonitrile to introduce phenoxy groups .

- Catalytic Hydrodehalogenation : Palladium-catalyzed reactions can remove halogen substituents post-functionalization to refine the final product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and coupling patterns , HRMS for molecular weight confirmation .

- Chromatography : TLC and column chromatography (petroleum ether/EtOAc systems) for purity assessment .

- Elemental Analysis : To validate empirical formulas .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during chloromethylquinoline synthesis?

Optimization strategies include:

- Temperature Control : Lower temperatures (e.g., 45°C for methoxylation) reduce side reactions .

- Catalyst Selection : Palladium catalysts improve hydrodehalogenation efficiency, achieving near-quantitative yields .

- Solvent Systems : Polar aprotic solvents like DMF enhance reactivity in Vilsmeier-Haack reactions .

- Example Data :

| Reaction Step | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Methoxylation | NaOMe/MeOH, 45°C | 88% | |

| Phenoxy Substitution | K₂CO₃/CH₃CN, reflux | 50–88% |

Q. How should researchers address contradictions in spectroscopic data for chloromethyl-substituted quinolines?

Discrepancies may arise from:

- Tautomerism or Solvent Effects : Dynamic equilibria in solution can alter NMR signals. Deuterated solvents and variable-temperature NMR help resolve ambiguities .

- Regioisomeric Byproducts : HRMS and 2D NMR (COSY, NOESY) differentiate isomers .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies enhance regioselectivity in quinoline functionalization with bulky substituents?

- Directed Metalation : Chromium or copper catalysts enable selective C–H activation at sterically accessible positions (e.g., quinoline C-3) .

- Protecting Groups : Temporary blocking of reactive sites (e.g., Boc groups) directs substitution to desired positions .

- Microwave-Assisted Synthesis : Accelerates reactions, reducing decomposition of sensitive intermediates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.